

Application Notes and Protocols: Pharmacokinetic Studies of Dihydroisoxazole Compounds

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Compound of Interest

Compound Name: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of pharmacokinetic data and detailed experimental protocols for dihydroisoxazole compounds, based on preclinical studies. The information is intended to guide researchers in designing and conducting their own pharmacokinetic evaluations of this class of compounds.

Introduction to Dihydroisoxazole Pharmacokinetics

Dihydroisoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development. Understanding their pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for translating their in vitro potency into in vivo efficacy and safety. This document outlines key PK parameters and methodologies from preclinical studies involving specific dihydroisoxazole compounds.

Pharmacokinetic Data Summary

The following table summarizes the available quantitative pharmacokinetic parameters for representative dihydroisoxazole compounds from preclinical studies.

Compound Name/Identifier	Species	Dose and Route of Administration	Key Pharmacokinetic Parameters	Reference
R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide)	Rats (Wistar)	10 mg/kg, 20 mg/kg, and 40 mg/kg (oral); 10 mg/kg (intraperitoneal)	Oral Bioavailability: 21.26% Pharmacokinetics: Linear dependence of C _{max} and AUC _{0-t} on the administered dose (correlation coefficients of 0.9995 and 0.9991, respectively). Presence of enterohepatic recirculation.	[1][2]
Prototype Inhibitor 1b (A 3-bromo-4,5-dihydroisoxazole)	Mice	Not specified	Oral Bioavailability: Good Serum Half-life: Short	[3]
ERW1041E (unsubstituted parent)	Mice	50 mg/kg (oral)	Plasma Concentration: 2.1 ± 1.1 µg/mL at 5 min; 1.2 ± 0.6 µg/mL at 20 min	[4]
Compound 4b	Mice	50 mg/kg (oral)	Oral Bioavailability: Appreciable	[4]

Compounds 7a/e (4-aryl derivatives)	Mice	50 mg/kg (oral)	Plasma Levels: 3–4-fold lower than compound 4b	[4]
Compounds 9d/e (4-arylamido derivatives)	Mice	50 mg/kg (oral)	Oral Bioavailability: Much less bioavailable than compound 4b	[4]

Experimental Protocols

In Vivo Pharmacokinetic Study of Compound R004 in Rats

This protocol is based on the study of the novel 4,5-dihydroisoxazole-5-carboxamide derivative, R004, a potential agent for treating rheumatoid arthritis.[1][2]

Objective: To determine the pharmacokinetic profile and assess the linearity and relative bioavailability of R004 and its main metabolites in rats after a single administration.

Materials:

- Test Compound: R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide)
- Animal Model: Male Wistar rats (24 for PK study, 50 for distribution study)[1]
- Dosing Vehicles: Appropriate for oral and intraperitoneal administration.
- Analytical Equipment: HPLC-MS/MS system for quantification of R004 and its metabolites in plasma.

Procedure:

- Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.

- Dosing:
 - Divide the 24 rats into four groups of six.
 - Administer R004 once orally at doses of 10 mg/kg, 20 mg/kg, and 40 mg/kg to the first three groups.
 - Administer R004 once intraperitoneally at a dose of 10 mg/kg to the fourth group.
- Blood Sampling:
 - Collect blood samples before administration (time 0) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours after administration.
 - Immediately centrifuge the blood samples to separate the plasma.[\[1\]](#)
- Plasma Stabilization:
 - Stabilize the obtained plasma with a 250 mM ammonium acetate solution to prevent hydrolysis of R004.
- Sample Analysis:
 - Analyze the plasma samples for the concentration of R004 and its metabolites using a validated HPLC-MS/MS method.
 - The analytical range for R004 was 2–2000 ng/ml, and for its metabolites (M1 and M2) was 1–1000 ng/ml.[\[1\]](#)
- Pharmacokinetic Analysis:
 - Calculate the key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, half-life, and bioavailability, from the plasma concentration-time data.

General Protocol for Assessing Oral Bioavailability of Dihydroisoxazole Inhibitors in Mice

This generalized protocol is derived from a study on 3-bromo-4,5-dihydroisoxazole inhibitors of human transglutaminase 2.^[3]^[4]

Objective: To rapidly assess the oral bioavailability of novel dihydroisoxazole compounds.

Materials:

- Test Compounds: Dihydroisoxazole derivatives.
- Animal Model: Mice.
- Dosing Vehicles: Suitable for oral gavage.
- Analytical Equipment: Mass spectrometer for analyzing plasma concentrations.

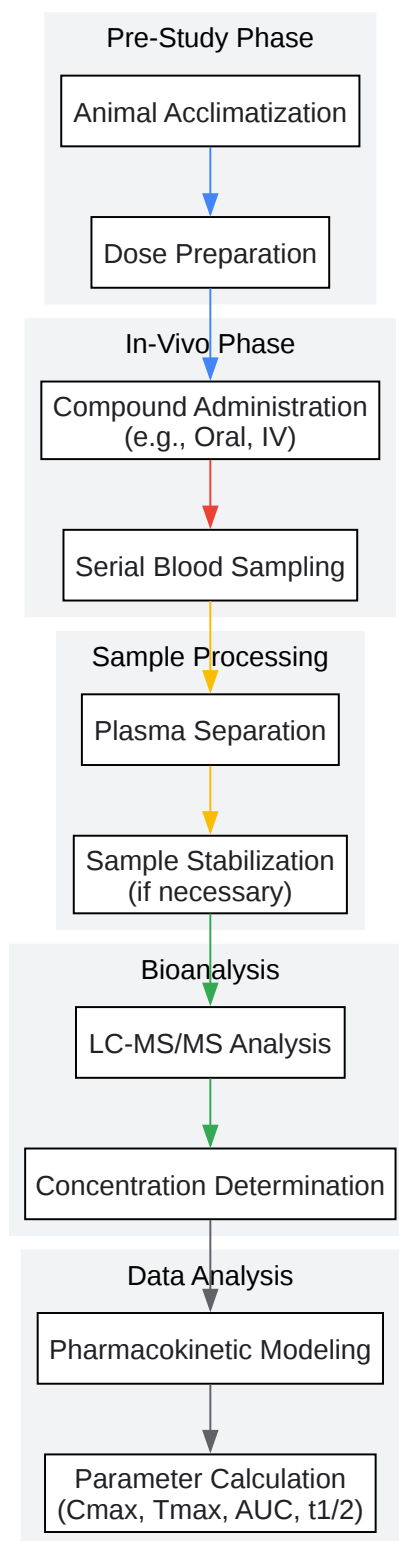
Procedure:

- Compound Pooling (Optional): To increase throughput, compounds with non-overlapping masses can be pooled into a mixture for administration.^[4]
- Dosing: Administer the test compound(s) to mice via oral gavage. A dose of 50 mg/kg for each compound was used in one study.^[4]
- Blood Sampling: Collect blood samples at various time points after administration. Given the reported short half-lives, early time points (e.g., 5, 20 minutes) are critical.^[4]
- Plasma Preparation: Process the blood samples to obtain plasma.
- Sample Analysis: Determine the plasma concentrations of the parent compounds using mass spectrometry.
- Bioavailability Assessment: While a full pharmacokinetic profile provides detailed bioavailability, a rapid assessment can be made by comparing plasma concentrations at early time points between different compounds.

Visualizations

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

Experimental Workflow for a Preclinical Pharmacokinetic Study



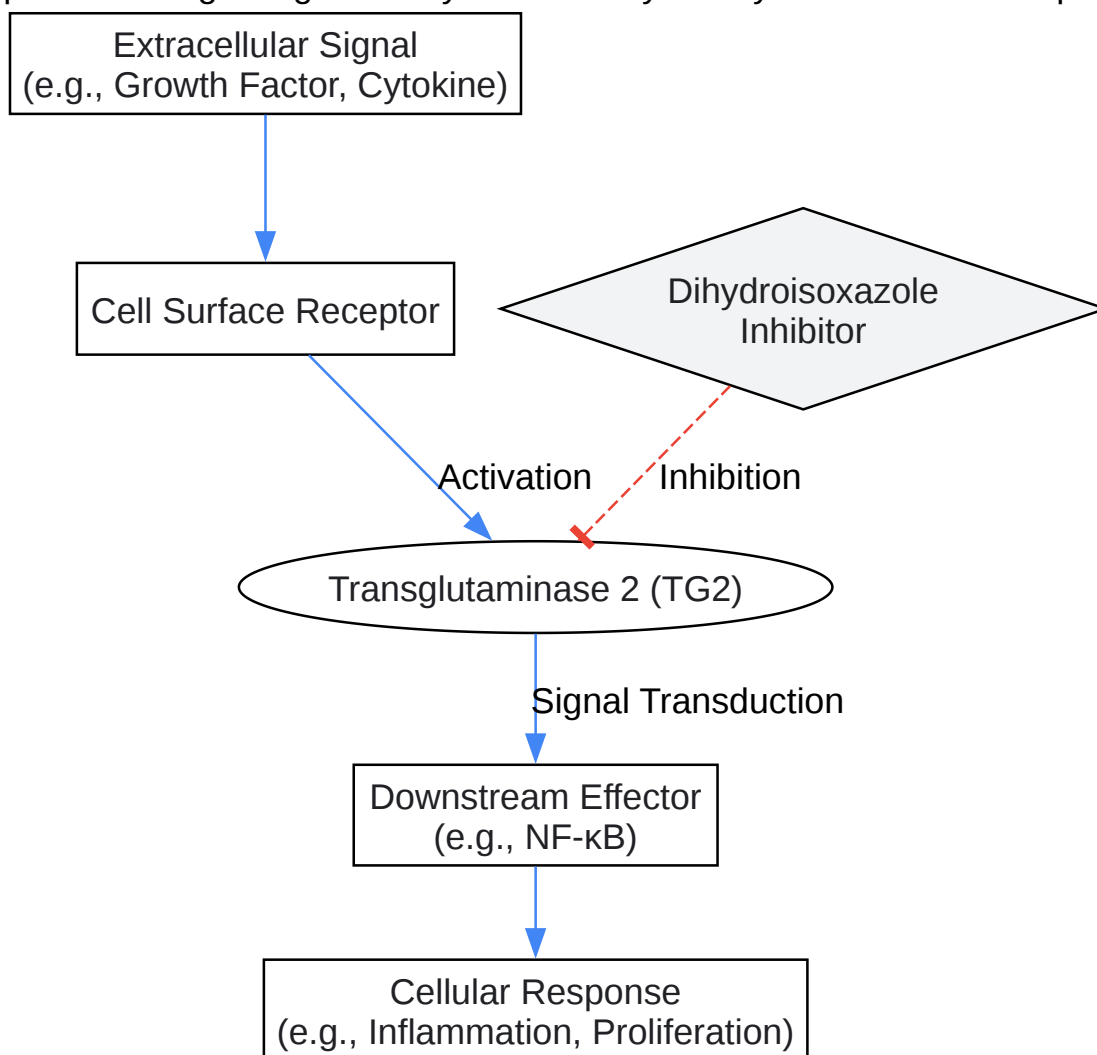
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Caption: Workflow of a preclinical pharmacokinetic study.

Hypothetical Signaling Pathway Inhibition by a Dihydroisoxazole Compound

The search results indicate that some dihydroisoxazole compounds act as inhibitors of specific enzymes, such as transglutaminase 2 (TG2).[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such an inhibitor.

Hypothetical Signaling Pathway Inhibition by a Dihydroisoxazole Compound

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Caption: Inhibition of a signaling pathway by a dihydroisoxazole compound.

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